Pentapotassium;hydrogen sulfate;hydroxy sulfate;oxido sulfate

Beschreibung

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate, also known as potassium peroxymonosulfate, is a compound with the chemical formula KHSO5. It is known for its strong oxidizing properties and is commonly used as an oxidizing agent in various applications. This white crystalline powder is widely utilized in swimming pool and spa water treatment, as well as in the cleaning and disinfection of household and industrial surfaces . Additionally, it is employed in the synthesis of organic compounds and as a bleaching agent in the textile industry .

Eigenschaften

CAS-Nummer |

70693-62-8 |

|---|---|

Molekularformel |

H3K5O18S4 |

Molekulargewicht |

614.8 g/mol |

IUPAC-Name |

pentapotassium;hydrogen sulfate;hydroxy sulfate;oxido sulfate |

InChI |

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 |

InChI-Schlüssel |

HJKYXKSLRZKNSI-UHFFFAOYSA-I |

Kanonische SMILES |

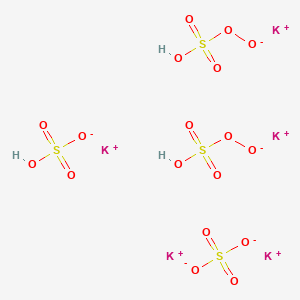

OOS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Piktogramme |

Oxidizer; Corrosive; Irritant; Health Hazard |

Synonyme |

caroate oxone peroxymonosulfuric acid potassium salt potassium hydrogen persulfate potassium peroxomonosulfate potassium peroxymonosulfuric acid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of potassium peroxymonosulfate involves the reaction of potassium hydroxide (KOH) with peroxymonosulfuric acid (H2SO5). The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

KOH+H2SO5→KHSO5+H2O

Industrial Production Methods

In industrial settings, potassium peroxymonosulfate is produced by combining oleum (a solution of sulfur trioxide in sulfuric acid) with hydrogen peroxide. The resulting peroxysulfuric acid is then neutralized with potassium hydroxide to form the potassium peroxymonosulfate triple salt, which is a mixture of KHSO5, KHSO4, and K2SO4 .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium peroxymonosulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions

Common reagents used in reactions with potassium peroxymonosulfate include alcohols, aldehydes, and sulfides. The reactions are typically carried out under acidic conditions to enhance the oxidizing power of the compound .

Major Products Formed

Oxidation of Alcohols: Potassium peroxymonosulfate can oxidize alcohols to aldehydes or carboxylic acids.

Oxidation of Aldehydes: Aldehydes can be further oxidized to carboxylic acids.

Oxidation of Sulfides: Sulfides are oxidized to sulfones.

Wissenschaftliche Forschungsanwendungen

Potassium peroxymonosulfate has a wide range of scientific research applications, including:

Chemistry: It is used as an oxidizing agent in the synthesis of various organic compounds.

Biology: It is employed in the disinfection and sterilization of laboratory equipment and surfaces.

Medicine: It is used in the formulation of disinfectants and antiseptics.

Industry: It is utilized in water treatment, textile bleaching, and the cleaning of industrial equipment

Wirkmechanismus

The mechanism of action of potassium peroxymonosulfate involves the release of active oxygen species, which are highly reactive and can oxidize a wide range of substrates. The compound acts as an oxidizing agent by transferring oxygen atoms to the target molecules, leading to their oxidation. This process is facilitated by the presence of acidic conditions, which enhance the reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Potassium peroxymonosulfate can be compared with other similar compounds, such as potassium persulfate and potassium permanganate.

Potassium Persulfate (K2S2O8): Like potassium peroxymonosulfate, potassium persulfate is a strong oxidizing agent. it is primarily used in polymerization reactions and as a bleaching agent in the paper and textile industries.

Potassium Permanganate (KMnO4): Potassium permanganate is another strong oxidizing agent used in water treatment, disinfection, and organic synthesis. .

Potassium peroxymonosulfate is unique in its ability to release active oxygen species, making it highly effective in disinfection and oxidation processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.